molecular formula C17H10F2N2O2S2 B2798195 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide CAS No. 922387-01-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2798195
CAS RN: 922387-01-7
M. Wt: 376.4
InChI Key: MLBXLLYZSMDYTB-UHFFFAOYSA-N
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups, including a carboxamide, a thiophene, a furan, and a benzo[d]thiazol group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to participate in a variety of chemical reactions, and their presence could also influence the physical and chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could make it relatively electronegative, which could influence its reactivity .

Scientific Research Applications

Synthesis and Reactivity

The chemical compound , due to its complex structure and components, has been explored for various applications in scientific research, focusing on synthesis and reactivity. The synthesis process often involves the coupling of amine components with carbonyl compounds, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous conditions, and oxidation steps to achieve the desired heterocyclic compounds. These methods are crucial for creating derivatives that are essential for further research in material science and pharmacology. For instance, Aleksandrov et al. (2017) and El’chaninov et al. (2021) have outlined the synthesis of furan and thiazole derivatives through electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, which are fundamental techniques in organic synthesis research (Aleksandrov & El’chaninov, 2017; Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).

Molecular Characterization and Biological Activity

Another significant area of application for this compound and its derivatives is in the study of molecular characterization and biological activity. Cakmak et al. (2022) have performed extensive experimental and theoretical investigations on a thiazole-based amide, emphasizing its antimicrobial properties. This research includes structural characterization through spectroscopic methods and density functional theory (DFT) modeling, showcasing the compound’s potential for pharmacological applications (Cakmak et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if it’s intended for use as a drug .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O2S2/c18-10-7-12(19)15-14(8-10)25-17(20-15)21(9-11-3-1-5-23-11)16(22)13-4-2-6-24-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBXLLYZSMDYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

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